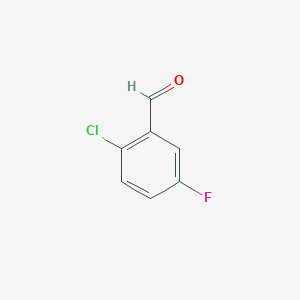

2-Chloro-5-Fluorobenzaldehyde

描述

Historical Context and Significance in Halogenated Benzaldehyde (B42025) Chemistry

Halogenated benzaldehydes, in particular, became recognized as valuable precursors. The aldehyde group offers a reactive site for a multitude of transformations, while the halogen substituents modulate the electronic properties of the aromatic ring, influencing reaction pathways and providing sites for further functionalization. atamanchemicals.com The development of methods to selectively introduce different halogens at specific positions on the benzene (B151609) ring was a significant advancement, leading to the availability of precursors like 2-Chloro-5-Fluorobenzaldehyde for specialized applications.

Current Research Landscape and Emerging Trends for this compound

Current research interest in this compound centers on its application as a versatile intermediate in the synthesis of high-value chemical entities. musechem.com Its utility spans several key areas of chemical science.

In the pharmaceutical sector, the incorporation of fluorine and chlorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates. smolecule.com Consequently, this compound is explored as a starting material for novel therapeutics. smolecule.com There is also documented use of this compound as a reagent in the preparation of immunomodulators.

The field of materials science also presents emerging opportunities for this compound. Fluorinated and chlorinated aromatic compounds are known to possess unique optical and electronic properties. smolecule.com This makes this compound a candidate for research into advanced polymers and functional materials with tailored characteristics. smolecule.comcymitquimica.com Furthermore, it serves as a building block for various fluorescent dyes. smolecule.com

Position of this compound within the Broader Field of Fluorine and Chlorine Chemistry

The unique positioning of this compound in organic synthesis stems from the specific combination and placement of its halogen substituents. smolecule.com The chlorine atom at the ortho-position and the fluorine atom at the meta-position to the aldehyde group create a distinct electronic environment on the benzene ring.

Both chlorine and fluorine are electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This increased reactivity is beneficial for various nucleophilic addition and condensation reactions. smolecule.com Moreover, the presence of two different halogens offers the potential for selective reactions. For instance, the carbon-chlorine bond can be targeted for nucleophilic substitution under certain conditions, while the robust carbon-fluorine bond typically remains intact, a common strategy in complex syntheses. smolecule.com This differential reactivity distinguishes it from monosubstituted or symmetrically disubstituted benzaldehydes and makes it a valuable tool for synthetic chemists. cymitquimica.com

Role as a Versatile Intermediate in Complex Molecule Synthesis

The primary role of this compound is as a foundational building block for more complex molecules. smolecule.com The aldehyde functionality is a gateway to a wide array of chemical transformations.

Key reactions involving this compound include:

Condensation Reactions: It readily reacts with amines and other nucleophiles to form imines and related compounds, which are themselves important intermediates for synthesizing heterocyclic structures. smolecule.com

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 2-chloro-5-fluorobenzoic acid, another important synthetic precursor.

Nucleophilic Substitution: The chlorine atom on the aromatic ring can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups. smolecule.com

Halogenation: It can undergo further halogenation, such as bromination, to create even more functionalized aromatic building blocks like 2-bromo-4-chloro-5-fluorobenzaldehyde.

These reactions highlight the compound's versatility, enabling its use in the multi-step synthesis of pharmaceuticals, agrochemicals, and specialty chemicals where precise control over molecular architecture is essential. chemimpex.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₄ClFO | nih.govsigmaaldrich.com |

| Molecular Weight | 158.56 g/mol | nih.govsigmaaldrich.com |

| Appearance | Off-white to pale yellow solid/crystal | sigmaaldrich.comhsppharma.com |

| Melting Point | 46.5-48 °C or 60-63 °C | smolecule.comhsppharma.com |

| Boiling Point | 204.5-207.2 °C at 760 mmHg | hsppharma.comchemsrc.com |

| Density | ~1.35-1.4 g/cm³ | hsppharma.comchemsrc.com |

| Flash Point | ~79.1-80.9 °C | hsppharma.comchemsrc.com |

Table 2: Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 84194-30-9 | nih.gov |

| InChI | InChI=1S/C7H4ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | nih.gov |

| InChIKey | SOEFVBXUNROUOX-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC(=C(C=C1F)C=O)Cl | nih.gov |

| EC Number | 678-371-9 | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEFVBXUNROUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381308 | |

| Record name | 2-Chloro-5-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84194-30-9 | |

| Record name | 2-Chloro-5-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Chloro 5 Fluorobenzaldehyde

Vibrational Spectroscopy of 2-Chloro-5-Fluorobenzaldehyde

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure, bonding, and conformational states of a molecule. For this compound, these methods are crucial for identifying characteristic functional group vibrations and understanding the influence of the halogen substituents on the benzaldehyde (B42025) framework.

Infrared (IR) Spectroscopic Analysis and Aldehydic C-H Group Absorption

The infrared spectrum of an aldehyde is distinguished by several key absorption bands. The most prominent is the strong C=O stretching vibration, which for aromatic aldehydes typically appears in the range of 1710-1685 cm⁻¹. For this compound, this band is expected to be a sharp, intense peak around 1700 cm⁻¹, indicative of the carbonyl group conjugated with the aromatic ring.

Another diagnostic feature for aldehydes is the stretching vibration of the aldehydic C-H bond. This typically gives rise to two moderate intensity absorptions in the 2830-2695 cm⁻¹ region. One of these bands, usually found near 2720 cm⁻¹, is particularly useful for identification as it appears in a region that is often free from other C-H stretching bands. The complex shape and multiple components of the carbonyl band can sometimes be interpreted as an effect of Fermi resonance, an interaction between a fundamental vibrational mode and an overtone or combination band. researchgate.net

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| Aldehydic C-H Stretch | 2830-2700 | Medium | Often appears as a doublet (Fermi resonance). |

| C=O Carbonyl Stretch | 1710-1690 | Strong | Characteristic intense absorption for conjugated aldehydes. |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | In-plane stretching vibrations of the benzene ring. |

| Aldehydic C-H Bend | 1420-1380 | Medium | In-plane bending of the aldehydic C-H bond. |

| C-F Stretch | 1250-1100 | Strong | Stretching vibration of the carbon-fluorine bond. |

Raman Spectroscopic Analysis of this compound

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also visible in the Raman spectrum, often with moderate to strong intensity, the aromatic ring vibrations are typically very prominent. The symmetric "ring breathing" mode of the benzene ring usually gives a sharp, intense band, which is a hallmark of the Raman spectra of aromatic compounds. For this compound, strong signals corresponding to the C=C stretching modes of the ring are expected.

Furthermore, the C-Cl and C-F stretching vibrations will be active in the Raman spectrum. Studies on analogous compounds, such as 2-bromo-5-fluorobenzaldehyde (B45324), have utilized FT-Raman spectroscopy to provide detailed assignments of the vibrational modes. nih.gov This comparative data suggests that the Raman spectrum of this compound would be rich in information regarding the skeletal vibrations of the molecule.

Assignments of Vibrational Modes and Conformer Analysis

Due to the presence of a substituent at the ortho (C2) position, this compound can exist as two distinct planar conformers: O-cis and O-trans. These conformers, or rotomers, are defined by the orientation of the carbonyl oxygen atom relative to the ortho-substituent (the chlorine atom).

O-trans: The C=O bond is oriented trans (away from) the C-Cl bond.

O-cis: The C=O bond is oriented cis (towards) the C-Cl bond.

Computational and experimental studies on closely related 2-halobenzaldehydes, such as 2-bromo-5-fluorobenzaldehyde, have shown that the O-trans isomer is the more stable, lower-energy conformer. nih.govresearchgate.net This preference is generally attributed to a combination of minimizing steric hindrance and unfavorable electrostatic interactions between the electronegative oxygen and halogen atoms in the O-cis form. researchgate.net The energy difference between the two isomers for 2-bromo-5-fluorobenzaldehyde was calculated to be approximately 2.95 kcal/mol. nih.gov A similar energetic preference for the O-trans conformer is expected for this compound. Vibrational spectroscopy can potentially distinguish between these conformers, as their differing symmetries would result in slight variations in the frequencies and intensities of their respective vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide specific data for structural confirmation.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four protons in the molecule.

Aldehydic Proton (-CHO): This proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. Consequently, its signal is expected to appear far downfield, typically in the range of δ 9.9-10.4 ppm, as a singlet (or a very finely split multiplet due to long-range coupling).

Aromatic Protons: There are three protons on the aromatic ring, each in a unique chemical environment. Their expected chemical shifts and splitting patterns are dictated by the electronic effects of the substituents and spin-spin coupling with neighboring protons and the fluorine atom.

H6: This proton is ortho to the aldehyde group and meta to the fluorine. It is expected to be a doublet of doublets due to coupling with H4 (meta coupling, ~2-3 Hz) and H5 (fluorine, meta coupling).

H4: This proton is meta to both the aldehyde and the chlorine atom, and ortho to the fluorine. It is expected to be a triplet of doublets or a complex multiplet due to coupling with H3, H6, and the fluorine atom.

H3: This proton is ortho to the chlorine and meta to the aldehyde group. It is expected to appear as a doublet of doublets due to coupling with H4 (ortho coupling, ~7-9 Hz) and the fluorine atom (para coupling).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | 9.9 - 10.4 | s (or d) | Small long-range coupling may be observed |

| H6 | 7.7 - 7.9 | dd | J(H6-H4) ≈ 2-3 Hz; J(H6-F) ≈ 4-6 Hz |

| H4 | 7.3 - 7.5 | ddd (or m) | J(H4-H3) ≈ 8-9 Hz; J(H4-F) ≈ 8-10 Hz; J(H4-H6) ≈ 2-3 Hz |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum of this compound will show seven distinct signals for the seven carbon atoms. The presence of fluorine will cause splitting of the signals for the carbons to which it is coupled (C-F coupling).

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear at the lowest field, typically around δ 188-192 ppm.

C5 (C-F): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and is expected in the δ 160-165 ppm range. Its signal will be a doublet.

C2 (C-Cl): The carbon bonded to chlorine will be found around δ 135-140 ppm.

C1 (C-CHO): The carbon to which the aldehyde group is attached is expected around δ 133-137 ppm.

Aromatic CH Carbons (C3, C4, C6): These carbons will appear in the typical aromatic region (δ 115-135 ppm). Their signals will also be split into doublets due to two-, three-, and four-bond couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 188 - 192 | d (⁴JCF) |

| C5 | 160 - 165 | d (¹JCF) |

| C2 | 135 - 140 | d (³JCF) |

| C1 | 133 - 137 | d (³JCF) |

| C6 | 128 - 132 | d (²JCF) |

| C3 | 120 - 125 | d (²JCF) |

¹⁹F NMR Spectroscopy for Fluorinated Derivatives

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical tool for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, which is influenced by the chlorine and aldehyde groups on the benzene ring.

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. The precise chemical shift is determined by the shielding and deshielding effects of the substituents. The electron-withdrawing nature of both the chloro and aldehyde groups is anticipated to deshield the fluorine nucleus, resulting in a downfield chemical shift compared to fluorobenzene. The position of this signal provides crucial information for structural confirmation.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to investigate the molecular properties of this compound at the atomic level. These studies offer insights that are complementary to experimental data and can help in predicting the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry, electronic energy, and vibrational frequencies of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), can predict key structural parameters. These calculations typically reveal the most stable conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

The computed vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups. For example, the characteristic stretching frequencies of the C=O (aldehyde), C-F, and C-Cl bonds can be accurately predicted.

Below is a table of representative theoretical data for this compound, as would be obtained from DFT calculations.

| Parameter | Calculated Value |

| Optimized Energy | |

| Total Energy (Hartree) | -908.7 |

| Key Bond Lengths | |

| C=O (Å) | 1.21 |

| C-F (Å) | 1.35 |

| C-Cl (Å) | 1.74 |

| Key Bond Angles | |

| C-C-O (°) | 124.5 |

| C-C-F (°) | 119.8 |

| C-C-Cl (°) | 120.2 |

| Selected Vibrational Frequencies | |

| C=O Stretch (cm⁻¹) | 1710 |

| C-F Stretch (cm⁻¹) | 1250 |

| C-Cl Stretch (cm⁻¹) | 780 |

Note: The values in this table are illustrative and representative of typical DFT calculation results for similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the aldehyde group. This distribution indicates that the aromatic ring acts as the primary electron donor, while the aldehyde group is the electron acceptor. The energies of these frontier orbitals and the energy gap can be calculated using DFT.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are illustrative and representative of typical DFT calculation results for similar molecules.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MESP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MESP surface would show a region of high negative potential around the oxygen atom of the aldehyde group, indicating its susceptibility to nucleophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions around the halogen atoms would exhibit a positive potential, suggesting they are sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which corresponds to intramolecular charge transfer and stabilization energies.

Global reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui functions can pinpoint specific atoms that are most likely to participate in a chemical reaction. For this compound, these calculations would likely indicate the carbonyl carbon as a primary site for nucleophilic attack and the aromatic ring as susceptible to electrophilic attack at specific positions.

| Parameter | Definition | Calculated Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.85 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 5.01 |

Note: The values in this table are illustrative and based on the representative HOMO/LUMO energies provided earlier.

Solvent Effects on Electronic and Reactivity Characteristics

A comprehensive review of scientific literature indicates a notable absence of specific experimental or computational studies focused directly on the solvent effects on the electronic and reactivity characteristics of this compound. However, based on established principles of physical organic chemistry, the expected influence of solvent properties on the behavior of this molecule can be described. Solute-solvent interactions can significantly alter the energy of the ground and excited electronic states, as well as influence the reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products. wikipedia.orgresearchgate.net

Theoretical Influence on Electronic Spectra (Solvatochromism)

The electronic absorption spectrum of an aromatic aldehyde like this compound is characterized by two main types of transitions: the π→π* transition, associated with the aromatic system, and the n→π* transition, involving the non-bonding electrons of the carbonyl oxygen. youtube.comlibretexts.org The polarity of the solvent is known to affect these transitions in different ways, a phenomenon known as solvatochromism. wikipedia.org

n→π Transitions:* This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. The ground state of the carbonyl group is polar, with a partial negative charge on the oxygen. Polar, and particularly protic, solvents can stabilize this ground state through dipole-dipole interactions or hydrogen bonding. youtube.comlibretexts.org This stabilization is stronger for the ground state than for the less polar excited state. ucsb.edu Consequently, an increase in solvent polarity is expected to lower the energy of the ground state more significantly than the excited state, leading to a larger energy gap for the transition. This results in a hypsochromic shift (blue shift), meaning the absorption maximum moves to a shorter wavelength. youtube.comlibretexts.org

π→π Transitions:* These transitions typically have a more polar excited state compared to the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state. youtube.com This reduces the energy gap for the transition, resulting in a bathochromic shift (red shift), where the absorption maximum moves to a longer wavelength. youtube.comwikipedia.org

The following table provides a conceptual illustration of the expected shifts in the absorption maxima for this compound in different solvent classes.

| Solvent Class | Example Solvent | Expected Effect on n→π* Transition | Expected Effect on π→π* Transition |

| Nonpolar | Hexane | Reference (minimal interaction) | Reference (minimal interaction) |

| Polar Aprotic | Acetone | Hypsochromic Shift (Blue Shift) | Bathochromic Shift (Red Shift) |

| Polar Protic | Ethanol | Stronger Hypsochromic Shift | Bathochromic Shift |

Conceptual Data Table of Expected Solvatochromic Shifts. This table is illustrative and based on general principles, not on experimental data for this compound.

Theoretical Influence on Reactivity

The reactivity of the aldehyde functional group in this compound, which typically involves nucleophilic attack at the electrophilic carbonyl carbon, is also highly dependent on the solvent. nih.govnih.gov Solvents can influence reaction rates by differentially solvating the reactants and the transition state. wikipedia.org

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can solvate the cation in a reaction involving ionic intermediates but are less effective at solvating anions. In reactions like nucleophilic addition to the carbonyl group, a more polar solvent can stabilize the polar transition state, potentially increasing the reaction rate compared to a nonpolar solvent. wikipedia.orgnih.gov

Applications of 2 Chloro 5 Fluorobenzaldehyde in Medicinal and Agrochemical Chemistry

Pharmaceutical Applications of 2-Chloro-5-Fluorobenzaldehyde as a Key Intermediate

In the realm of medicinal chemistry, this compound is a versatile precursor for the synthesis of a range of biologically active compounds. Its utility spans from the creation of active pharmaceutical ingredients (APIs) to the development of novel molecules with therapeutic potential.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is an important intermediate in the synthesis of various active pharmaceutical ingredients. One notable example is its use in the preparation of 2H-1,4-benzoxazin-3(4H)-one derivatives. These derivatives have been investigated for their potential therapeutic properties, highlighting the role of this compound in generating complex heterocyclic systems that form the backbone of numerous drugs. The synthesis of these compounds showcases the chemical transformations that this compound can undergo to contribute to the final API structure.

Development of Anti-inflammatory and Analgesic Drugs

Recent research has highlighted the potential of this compound derivatives in the development of new anti-inflammatory agents. A study published in 2025 detailed the design and synthesis of a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety, starting from a precursor derived from this compound. mpu.edu.monih.gov These synthesized compounds were evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells.

The study found that several of the synthesized derivatives significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator. mpu.edu.mo Furthermore, these compounds were observed to downregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory effects of these derivatives were linked to their ability to activate the Nrf2-HO-1 signaling pathway and reduce the production of reactive oxygen species (ROS), thereby mitigating microglial inflammation. mpu.edu.monih.gov

Table 1: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound | Inhibition of NO Production | Effect on iNOS and COX-2 Expression |

|---|---|---|

| Derivative e2 | Significant | Downregulation |

| Derivative e16 | Most promising | Downregulation |

While the anti-inflammatory properties of compounds derived from this compound are being actively investigated, its direct application in the synthesis of established analgesic drugs is less documented in current scientific literature.

Precursor for Biologically Active Molecules and Novel Chemical Entities

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of biologically active molecules and novel chemical entities. Its aldehyde functional group allows for a wide range of chemical modifications, including condensations, oxidations, and reductions, to build more complex molecular architectures.

For instance, it can be a precursor in the synthesis of novel heterocyclic compounds, which are a cornerstone of modern drug discovery due to their diverse biological activities. The incorporation of the 2-chloro-5-fluorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to enhanced efficacy or novel mechanisms of action. Research in this area is ongoing, with a focus on creating libraries of new compounds for screening against various therapeutic targets.

Synthesis of Antiseptics (e.g., Dicloxacillin, Flucloxacillin)

A review of the scientific literature and patent information indicates that this compound is not the correct starting material for the synthesis of the penicillin-based antiseptics, Dicloxacillin and Flucloxacillin.

The key precursor for the synthesis of both Dicloxacillin and Flucloxacillin is 2-Chloro-6-fluorobenzaldehyde . wikipedia.orggoogle.comgoogle.compatsnap.comgoogle.com This isomer is used to construct the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl side chain that is characteristic of Flucloxacillin. google.comnih.gov Similarly, for Dicloxacillin, the side chain is derived from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, which also utilizes a different starting material. google.comwikipedia.orgnih.gov

Therefore, there is no evidence to support the use of this compound in the production of Dicloxacillin or Flucloxacillin.

Agrochemical Applications of this compound

In addition to its role in medicinal chemistry, this compound and its derivatives are utilized in the agrochemical industry for the development of products aimed at crop protection.

Development of Pesticides and Herbicides

Fluorinated benzaldehydes are recognized as important intermediates in the preparation of fluorine-containing agricultural chemicals. google.com While specific, commercialized pesticides or herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the general class of halogenated benzaldehydes is crucial in this sector.

For example, the related compound, 2-chloro-4-fluoro-5-nitrobenzaldehyde, is known to be an important intermediate for agricultural herbicides. google.com This suggests that the unique substitution pattern of this compound could be leveraged to create novel active ingredients for pesticides and herbicides. The development of such agrochemicals often involves the synthesis and screening of numerous candidate molecules, and this compound provides a valuable scaffold for generating molecular diversity in the search for new and effective crop protection agents. Further research and patent literature may reveal more direct applications of this compound in the future.

Synthesis of Agrochemical Intermediates

This compound serves as a crucial intermediate in the synthesis of advanced agrochemicals. The presence of both chlorine and fluorine atoms on the benzaldehyde (B42025) ring provides a unique chemical handle for constructing complex molecules with desired biological activities. Fluorinated benzaldehydes, in general, are recognized as important precursors for herbicidal compounds google.com. The strategic placement of halogen atoms can significantly influence the efficacy, metabolic stability, and mode of action of the final agrochemical product.

The utility of halogenated benzaldehydes is well-established in the agrochemical industry. For instance, the related isomer, 2-chloro-6-fluorobenzaldehyde, is directly used in the production of pesticides wikipedia.org. Similarly, 2-chloro-4-fluorobenzaldehyde is a known synthetic raw material for agricultural and horticultural fungicides guidechem.com. These examples highlight a broader trend where chlorofluorobenzaldehyde scaffolds are integral to the development of modern crop protection agents. The aldehyde functional group in this compound is highly versatile, allowing for a variety of chemical transformations such as condensation, oxidation, and reduction reactions to build the core structures of active pesticidal and herbicidal ingredients.

Table 1: Examples of Related Halogenated Benzaldehydes in Agrochemical Synthesis

| Compound | Application/Role | Reference |

|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | Intermediate in pesticide production | wikipedia.org |

| 2-Chloro-4-fluorobenzaldehyde | Synthetic raw material for agricultural and horticultural fungicides | guidechem.com |

| Fluorobenzaldehydes (general) | Precursors for herbicidal compounds | google.com |

| 2-Fluorobenzaldehyde (B47322) | Raw material for pesticides with high biological activity | guidechem.com |

Exploration of this compound in Material Science

Synthesis of Fluorinated Aromatic Compounds for Advanced Materials

In material science, this compound is a valuable building block for creating fluorinated aromatic compounds, which are components of advanced materials such as high-performance polymers. The incorporation of fluorine atoms into a polymer backbone can dramatically alter its properties, often leading to materials with enhanced thermal stability, oxidative resistance, lower dielectric constants, and improved chemical resistance acs.org. Fluorinated benzaldehydes are specifically noted as precursors for polymer additives and nucleating agents google.com.

Research has shown that substituted benzaldehydes can be copolymerized with other monomers to introduce specific functionalities into the resulting polymer chain researchgate.net. By using this compound, material scientists can precisely introduce both fluorine and chlorine into a material's structure. This allows for fine-tuning of properties such as refractive index, gas permeability, and surface energy. These tailored fluorinated polymers are sought after for applications in electronics, aerospace, and specialty coatings where durability and specific physical properties are paramount.

Table 2: Properties Conferred by Fluorine in Advanced Polymers

| Property | Effect of Fluorination | Potential Application |

|---|---|---|

| Thermal Stability | Increased resistance to heat-induced degradation | High-temperature plastics, aerospace components |

| Chemical Resistance | Enhanced inertness to solvents and corrosive chemicals | Chemical processing equipment, protective coatings |

| Dielectric Constant | Lowered dielectric constant reduces signal loss | Microelectronics, high-frequency circuit boards |

| Surface Energy | Lowered surface energy creates hydrophobic and oleophobic surfaces | Non-stick coatings, waterproof textiles |

Role in Fabricating Nanostructures and Semiconductors via Halogen Bonding

This compound is a prime candidate for use in the bottom-up fabrication of nanostructures and organic semiconductors through a process known as crystal engineering, which relies on predictable intermolecular interactions. One such critical interaction is the halogen bond, a highly directional, noncovalent interaction between an electron-poor region on a halogen atom (the σ-hole) and an electron-rich site on an adjacent molecule nih.gov.

The chlorine atom in this compound can act as a halogen bond donor, while the electronegative fluorine atom can influence the electronic properties of the aromatic ring, thereby modulating the strength of these interactions nih.gov. This directionality allows molecules to self-assemble into highly ordered, crystalline supramolecular architectures nih.govresearchgate.net. The crystal structure of the closely related compound, 2-Bromo-5-fluorobenzaldehyde (B45324), reveals short Br···F interactions, providing direct evidence of halogen bonding guiding the solid-state arrangement researchgate.net. This principle of directed self-assembly is highly promising for creating tailored nanostructures and is being explored for high-throughput, cost-effective nanoscale semiconductor manufacturing processes nih.gov. By controlling the self-assembly of molecules like this compound, it is possible to fabricate organic thin films with specific packing motifs that are essential for efficient charge transport in semiconductor devices.

Emerging Research Areas for this compound Derivatives

Fluorescent Probes for Biological Imaging and Diagnostics

Derivatives of this compound represent a promising scaffold for the development of novel fluorescent probes for biological imaging and diagnostics. The aldehyde group is a key functional handle in the design of "turn-on" or "turn-off" fluorescent sensors. It can readily react with specific nucleophiles, such as amines, to form a Schiff base, a transformation that can be engineered to trigger a significant change in fluorescence nih.gov. This mechanism is often based on modulating processes like Photoinduced Electron Transfer (PET) nih.gov.

By chemically modifying this compound—for example, by attaching it to a known fluorophore—researchers can design probes that are activated by a specific biological analyte or enzymatic activity. The chlorine and fluorine substituents can be used to fine-tune the photophysical properties of the resulting probe, such as its excitation and emission wavelengths, quantum yield, and photostability. Furthermore, the presence of fluorine opens the possibility of creating dual-purpose probes for both fluorescence microscopy and 19F Magnetic Resonance Imaging (MRI), a technique that offers deep tissue imaging with no background signal rsc.org. The development of new fluorescent probes is a rapidly growing field, with new heterocyclic scaffolds like 2,1,3-benzothiadiazole (BTD) derivatives gaining prominence for creating bioprobes with superior properties acs.orgnih.gov.

Table 3: Design Strategies for Fluorescent Probes Involving Aldehyde Groups

| Strategy | Mechanism | Role of Aldehyde |

|---|---|---|

| Schiff Base Formation | Reaction with a primary amine on an analyte or another molecule modulates the electronic structure of the fluorophore. | Reactive site for analyte binding, causing a fluorescence change ("turn-on" or "turn-off"). |

| Knoevenagel Condensation | Reaction with active methylene (B1212753) compounds to extend π-conjugation. | Forms a new C=C bond, leading to a red-shifted fluorescence emission. |

| PET Modulation | The aldehyde group can be part of a receptor that, upon binding an analyte, alters the efficiency of Photoinduced Electron Transfer (PET) quenching. | Component of the analyte recognition site. |

| Conjugation Handle | The aldehyde can be converted to other functional groups to covalently attach the fluorophore scaffold to biomolecules. | A versatile precursor for bioconjugation chemistry. |

Applications in Dye and Pigment Production

The unique electronic properties of this compound make it an attractive precursor for the synthesis of novel dyes and pigments. It is well-documented that fluorinated benzaldehydes are useful intermediates in the creation of dyestuffs google.com. The incorporation of fluorine into dye molecules can lead to significant improvements in their properties. For example, dyes synthesized from 2-Fluorobenzaldehyde have been shown to possess excellent glossiness, sun resistance, and water resistance guidechem.com.

The strong electron-withdrawing nature of both chlorine and fluorine atoms in this compound can be exploited to tune the color and performance of a chromophore. These substituents can modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dye, thereby shifting its absorption and emission spectra. Furthermore, the introduction of fluorine can enhance the photostability and lightfastness of dyes and improve intermolecular assembly through noncovalent interactions, which is beneficial for creating solid-state pigments with high performance researchgate.net. Research into novel reactive dyes has shown that fluorine-containing structures can have favorable dyeing properties and bond covalently to fabrics like cotton nih.govmdpi.com.

Table of Mentioned Compounds

Biological Activity and Structure Activity Relationship Sar Studies of 2 Chloro 5 Fluorobenzaldehyde Derivatives

Inhibitory Activity Against Enzymes

Derivatives of halogenated benzaldehydes are often investigated for their ability to inhibit specific enzymes that are crucial for the proliferation of pathogenic organisms or cancer cells. The focus of these investigations frequently includes enzymes like dihydrofolate reductase and various kinases involved in cell signaling pathways.

Dihydrofolate Reductase (DHFR) Inhibition by Fluorobenzaldehyde Analogs

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acid precursors, making it a key target for both antimicrobial and anticancer therapies. mdpi.commdpi.comwikipedia.org DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidylate, and certain amino acids. mdpi.com Inhibition of DHFR disrupts DNA replication and cell growth. wikipedia.org While many heterocyclic compounds, such as those containing pyrimidine motifs, are designed as DHFR inhibitors, research into fluorobenzaldehyde derivatives for this specific purpose is an area of interest. rjpbr.com Non-classical antifolates like trimethoprim serve as templates for designing novel DHFR inhibitors. rjpbr.com Although direct studies on 2-Chloro-5-Fluorobenzaldehyde derivatives as DHFR inhibitors are not extensively detailed in the available literature, related heterocyclic structures derived from similar precursors have been evaluated. For instance, molecular docking studies have been performed on certain thiazine derivatives against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase, indicating the potential for such scaffolds to interact with this enzyme target. recentscientific.com

Studies on Kinase Inhibitors and Antiproliferative Activities

Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. As such, they are prominent targets for anticancer drug development. The antiproliferative activity of a compound, or its ability to inhibit cell growth, is a key indicator of its potential as a cancer therapeutic.

Several derivatives incorporating chloro- and fluoro-substituted aromatic rings have demonstrated significant antiproliferative effects against various human cancer cell lines.

2-Benzylaminobenzimidazoles: In a study of 2-aminobenzimidazole derivatives, certain 2-benzylaminobenzimidazoles exhibited cytotoxic activity against human cancer cell lines, including rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cells. nih.gov

Quinazoline-based Pyrimidodiazepines: A series of quinazoline-chalcones and their corresponding pyrimidodiazepine derivatives were tested against 60 human tumor cell lines. rsc.org One quinazoline-chalcone derivative, in particular, showed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org Furthermore, a related pyrimidodiazepine derivative exhibited cytotoxic activity that was 10-fold higher than the standard drug doxorubicin against ten of the cancer cell lines. rsc.org

Fluoroquinazolinones: A series of novel fluoroquinazolinone derivatives were screened for their in vitro cytotoxic activity against MCF-7 and MDA-MBA-231 breast cancer cell lines. semanticscholar.org Several of these compounds displayed broad-spectrum anticancer activity, with IC50 values better than the reference drug gefitinib. semanticscholar.org The most active compounds were further evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase. semanticscholar.org

These studies underscore that derivatives containing the chloro- and fluoro-phenyl motif, which can be derived from precursors like this compound, possess significant antiproliferative properties, a crucial characteristic of potential kinase inhibitors and anticancer agents.

Antimicrobial and Anticancer Potential

The incorporation of this compound into various heterocyclic scaffolds has yielded derivatives with promising antimicrobial and anticancer activities. These biological effects are often evaluated through in vitro screening against bacterial, fungal, and cancer cell lines.

Antimicrobial Properties of this compound Derivatives

Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for a wide range of biological activities, including antimicrobial effects. nih.govarabjchem.orgedgccjournal.org The antimicrobial potential of Schiff bases derived from halogenated salicylaldehydes has been investigated. In one study, a series of Schiff bases synthesized from 5-chloro-salicylaldehyde and various primary amines were tested for their activity against several bacterial and fungal strains. nih.gov One compound, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, demonstrated notable antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values presented in the table below. nih.gov

Similarly, Schiff bases derived from isoniazid and various fluorinated benzaldehydes have been synthesized and evaluated. mdpi.com While some of these ligands showed marked activity against C. albicans, their bacterial activity was generally weak. mdpi.com Studies on other series of thiazole (B1198619) derivatives have also identified compounds with moderate to good antibacterial and antifungal activity, with MIC values ranging from 6.25 to 25 μg/ml against strains like E. coli, S. aureus, and C. albicans. researchgate.net

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2 | nih.gov |

| E. coli | 1.6 | nih.gov | |

| P. fluorescence | 2.8 | nih.gov | |

| S. aureus | 3.4 | nih.gov | |

| A. niger | 47.5 | nih.gov | |

| Compound 3d (a 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivative) | E. coli | 6.25 | researchgate.net |

| S. aureus | 6.25 | researchgate.net | |

| B. subtilis | 12.5 | researchgate.net | |

| Compound 3j (a 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivative) | C. albicans | 6.25 | researchgate.net |

| A. niger | 6.25 | researchgate.net | |

| A. flavus | 6.25 | researchgate.net |

Anticancer Potential and Inhibition of Cancer Cell Proliferation

The development of hybrid molecules, which combine different pharmacologically active fragments, is a recognized strategy in the search for new anticancer drugs. nih.govmdpi.com Thiazolidinones are a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including anticancer effects. nih.govresearchgate.netsemanticscholar.org

A novel series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are hybrid molecules derived from Ciminalum (an antimicrobial agent), were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. nih.govsemanticscholar.org Several of these compounds demonstrated significant inhibition of cancer cell proliferation at micromolar and submicromolar concentrations. nih.govsemanticscholar.org

The compound 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (designated as 2h ) emerged as the most active derivative, with mean GI50 (50% growth inhibition) and TGI (total growth inhibition) values of 1.57 μM and 13.3 μM, respectively. nih.govsemanticscholar.org This compound was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines, with GI50 concentrations in the range of < 0.01–0.02 μM for specific lines like MOLT-4 (Leukemia) and SW-620 (Colon cancer). semanticscholar.org

Structure-activity relationship (SAR) analysis of these thiazolidinone derivatives revealed that the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety at position 5 of the thiazolidinone ring was essential for the anticancer effects. nih.govsemanticscholar.org Furthermore, the nature of the substituent at position 3 of the ring was also found to be important for modulating the cytotoxic activity. nih.govsemanticscholar.org

| Compound | Parameter | Mean Value (μM) | Select Cell Lines with High Activity (GI50 < 0.02 μM) | Reference |

|---|---|---|---|---|

| Compound 2f | GI50 | 2.80 | N/A | nih.govsemanticscholar.org |

| TGI | 32.3 | |||

| LC50 | 80.8 | |||

| Compound 2h | GI50 | 1.57 | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) | nih.govsemanticscholar.org |

| TGI | 13.3 | |||

| LC50 | 65.0 |

Molecular Docking Studies to Predict Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmui.ac.irsemanticscholar.org It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or receptor, at the atomic level. nih.gov

In the context of derivatives from halogenated benzaldehydes, molecular docking has been employed to elucidate potential mechanisms of action and rationalize observed biological activities.

Antimicrobial Targets: For potential antibacterial agents, docking studies often target essential bacterial enzymes like DNA gyrase or DHFR. recentscientific.commui.ac.irsemanticscholar.org For example, studies on novel fluoroquinolone derivatives have used docking to understand their interaction with the active site of the topoisomerase II DNA gyrase enzyme. semanticscholar.org Similarly, thiourea derivatives have been docked against the DNA gyrase subunit B receptor to predict their binding affinity. mui.ac.ir

Anticancer Targets: For anticancer compounds, common docking targets include enzymes like EGFR kinase and structural proteins like tubulin. semanticscholar.org Docking studies on fluoroquinazolinone derivatives that showed potent anticancer activity were performed against EGFR and tubulin binding sites to explain their binding affinities and correlate them with the experimental cytotoxic screening results. semanticscholar.org In another study, active quinazoline derivatives were docked against DNA, EGFR, and VEGFR-2 receptors, revealing strong predicted binding affinities. rsc.org

These computational studies provide valuable insights into the ligand-receptor interactions that may govern the biological activity of these compounds, guiding the rational design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or toxicity, respectively. nih.govresearchgate.net These models are instrumental in drug discovery for predicting the efficacy and potential adverse effects of new chemical entities, thereby streamlining the development process. nih.govresearchgate.net

Correlation of Molecular Descriptors with Biological Activity

In QSAR studies of this compound derivatives, the primary goal is to quantify the relationship between the physicochemical properties of the molecules and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that represent the topological, electronic, steric, and hydrophobic characteristics of the compounds. The biological activity of a series of related derivatives, such as those based on a thiazolidine-2,4-dione scaffold, can be correlated with these descriptors using statistical methods like Multiple Linear Regression (MLR). researchgate.net

For instance, a hypothetical QSAR model for a series of antimicrobial derivatives might reveal that descriptors related to hydrophilicity and hydrogen count are significant for their activity. nih.gov By analyzing these correlations, researchers can understand which structural features are essential for the desired biological effect. The development of a robust QSAR model allows for the prediction of the activity of newly designed compounds before their synthesis, guiding the optimization of lead compounds to enhance potency. researchgate.netchalcogen.ro The predictive power of these models is rigorously validated to ensure their reliability. researchgate.net

Below is a table representing common molecular descriptors and their potential influence on biological activity, as typically analyzed in QSAR studies.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | HOMO/LUMO Energies | Governs the ability to participate in charge-transfer interactions with biological targets. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its ability to fit into a receptor's binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and transport to the target site. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule, influencing interactions with targets. |

| Quantum Chemical | Dipole Moment | Influences long-range non-covalent interactions with biological macromolecules. |

Computational Approaches to Predict Toxicity and Efficacy

Computational toxicology is a field that leverages computer-based models to predict the toxicity of chemical substances from their molecular structures alone. nih.gov For derivatives of this compound, QSTR models can be developed to forecast potential toxicity endpoints. These in silico methods are crucial for identifying potentially harmful compounds early in the drug development pipeline, reducing the need for extensive and costly experimental testing. researchgate.net

The process involves creating datasets of compounds with known toxicity profiles and using machine learning algorithms, such as support vector machines or random forests, to build predictive models. nih.govmdpi.com These models use calculated molecular descriptors to establish a relationship between structure and toxicity. mdpi.com For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed they possessed negligible toxicity and favorable absorption profiles. nih.gov Such computational tools are effective in assessing risks and guiding the design of safer, more efficacious therapeutic agents. nih.gov

Mechanism of Action Studies of this compound Derivatives

Understanding the mechanism of action is fundamental to characterizing the pharmacological profile of this compound derivatives. These studies elucidate how the compounds interact with biological systems at a molecular level to exert their effects.

Interaction with Biological Targets (Enzymes, Receptors)

Derivatives of this compound can be designed to interact with specific biological targets such as enzymes and receptors. Molecular docking simulations are a key computational tool used to predict and analyze these interactions. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated as antidiabetic agents by studying their interaction with α-glucosidase and α-amylase enzymes. nih.gov

Docking studies revealed that these compounds bind to the active sites of the target enzymes through a combination of interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.gov Specifically, the most active compound in the series, bearing a 2-methyl-5-nitrophenyl group, showed pi-pi stacking and pi-alkyl interactions with key amino acid residues like Tyr, His, Phe, and Trp within the enzyme's binding pocket. nih.gov These interactions are crucial for stabilizing the ligand-protein complex and inhibiting enzyme activity.

Formation of Schiff Base Compounds and their Biological Implications

This compound is a versatile precursor for the synthesis of Schiff bases, a class of organic compounds characterized by the presence of an imine or azomethine (-C=N-) group. journal-asia.educationijfmr.com These Schiff bases are formed by the condensation reaction between an aldehyde (in this case, this compound) and a primary amine. ijfmr.comnih.gov

Schiff bases and their metal complexes are of significant interest due to their broad spectrum of biological activities. journal-asia.educationscirp.org The imine group is considered critical to their biological function, enabling interactions with various biological targets. scirp.orggsconlinepress.com Derivatives synthesized from this scaffold have demonstrated a wide array of pharmacological properties, including:

Antibacterial activity scirp.org

Antifungal activity scirp.org

Anticancer properties nih.gov

Anti-inflammatory effects gsconlinepress.com

Antiviral activity journal-asia.education

Antioxidant properties ijfmr.com

The electrophilic carbon and nucleophilic nitrogen of the azomethine group provide excellent opportunities for binding with different biological molecules, which is believed to be the basis for their diverse therapeutic potential. ijfmr.com

Role of Halogen Substituents in Binding Affinity and Selectivity

The presence of chlorine and fluorine atoms on the benzaldehyde (B42025) ring is a critical structural feature that significantly influences the biological activity of its derivatives. Halogen atoms can participate in halogen bonding, an electrostatically driven, noncovalent interaction between the halogen and a negative site on a biological target. nih.gov This type of interaction is increasingly recognized for its importance in enhancing drug-target binding affinity and selectivity. nih.gov

Future Directions and Innovations in 2 Chloro 5 Fluorobenzaldehyde Research

Advancements in Continuous Flow Chemistry for Production Efficiency

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and greater scalability and reproducibility. rsc.orgresearchgate.net While specific studies on the continuous flow synthesis of 2-Chloro-5-Fluorobenzaldehyde are not extensively detailed in current literature, the principles and advancements in this field for related halogenated aromatic aldehydes suggest a promising future for its production.

Flow chemistry reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the synthesis of substituted benzaldehydes. beilstein-journals.orgrsc.org For halogenation reactions, which can be highly exothermic and prone to selectivity issues, flow reactors offer a safer and more controlled environment. rsc.orgresearchgate.net The use of packed-bed reactors with solid-supported catalysts or reagents in a continuous flow setup can further enhance reaction efficiency and simplify purification processes. beilstein-journals.org

Key advantages of applying continuous flow chemistry to the production of this compound would likely include:

Increased Yield and Purity: Precise control over reaction conditions minimizes the formation of byproducts, leading to higher yields and purity of the final product. rsc.org

Enhanced Safety: The small reaction volumes within a continuous flow reactor mitigate the risks associated with handling reactive and potentially hazardous chemicals. researchgate.net

Scalability: Scaling up production in a continuous flow system is typically more straightforward than in batch processes, often involving running the system for longer durations or numbering-up by using multiple reactors in parallel. rsc.org

Automation: Continuous flow systems can be automated, allowing for consistent production with minimal manual intervention. acs.org

| Parameter | Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Mixing Efficiency | Often inefficient, leading to localized concentration and temperature gradients | Highly efficient, ensuring uniform reaction conditions |

| Heat Transfer | Limited by the surface-area-to-volume ratio of the reactor | Excellent due to the high surface-area-to-volume ratio of microreactors |

| Safety | Higher risks with exothermic reactions and hazardous materials | Inherently safer due to small reaction volumes and better control |

| Scalability | Can be complex and may require significant process redevelopment | More straightforward, often achieved by extending run time or parallelization |

Discovery of Novel Derivatives with Enhanced Bioactivity

This compound serves as a versatile building block for the synthesis of a wide range of derivatives with potential biological activities. The presence of the chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nbinno.com Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nbinno.com

Research into novel derivatives of this compound is focused on several key therapeutic areas. For instance, benzimidazole (B57391) derivatives synthesized from substituted benzaldehydes have shown potential as inhibitors for enzymes implicated in Alzheimer's disease. mdpi.com The synthesis of various heterocyclic compounds, a common strategy in drug discovery, often utilizes substituted benzaldehydes as key precursors. nbinno.comwikipedia.org

Recent research on related chloro- and fluoro-substituted aromatic compounds has revealed a broad spectrum of biological activities, including:

Antiviral Activity: Dihalo-benzimidazole ribonucleosides have been evaluated for their potential against human cytomegalovirus (HCMV). nih.gov

Antidiabetic Agents: Novel benzamide (B126) derivatives have demonstrated inhibitory potential against α-glucosidase and α-amylase. nih.gov

Anticancer Properties: Certain benzimidazole-based compounds are being explored for their therapeutic potential in treating cancer. mdpi.com

The aldehyde functional group of this compound provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This versatility enables medicinal chemists to systematically modify the structure of the parent compound to optimize its biological activity and other pharmaceutically relevant properties. nbinno.com

| Derivative Class | Potential Biological Activity | Synthetic Approach |

|---|---|---|

| Benzimidazoles | Antiviral, Anticancer, Enzyme Inhibition | Condensation with o-phenylenediamines |

| Chalcones | Antioxidant, Anti-inflammatory | Claisen-Schmidt condensation with acetophenones |

| Schiff Bases | Antibacterial, Antifungal | Condensation with primary amines |

| Thiazoles | Antimicrobial, Anticancer | Hantzsch thiazole (B1198619) synthesis |

Expanding Applications in Emerging Scientific Fields

The unique electronic properties of fluorinated aromatic compounds, such as this compound, make them attractive candidates for applications in various emerging scientific fields beyond traditional pharmaceuticals and agrochemicals. The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of organic molecules, which can be advantageous for creating n-type or ambipolar semiconducting materials for use in organic electronics. rsc.org

Potential applications for this compound and its derivatives in emerging fields include:

Organic Electronics: The development of novel organic semiconductors for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine substituents can enhance electron injection and improve the stability of these materials against oxidative degradation. rsc.org

Advanced Materials: The use of fluorinated benzaldehydes as precursors for the synthesis of high-performance polymers and other advanced materials. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Chemical Sensors: The design and synthesis of new chemosensors for the detection of specific analytes. The aldehyde group can be functionalized to create a binding site for a target molecule, and the electronic properties of the fluorinated aromatic ring can be exploited to generate a detectable signal upon binding.

While direct applications of this compound in these areas are still under exploration, the broader field of fluorinated organic materials is rapidly advancing, suggesting a promising future for this compound and its derivatives. rsc.org

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to minimize the environmental impact of chemical manufacturing. taylorfrancis.comresearchgate.net These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. yale.edumsu.edu For the synthesis of this compound and other halogenated aromatic compounds, there is a growing interest in developing more sustainable and eco-friendly methods. taylorfrancis.comresearchgate.net

Potential green chemistry approaches for the synthesis of this compound include:

Catalytic Halogenation: The use of solid acid catalysts, such as zeolites, for electrophilic halogenation can offer a more environmentally benign alternative to traditional methods that use stoichiometric amounts of Lewis acids. researchgate.net

Safer Solvents: Replacing hazardous halogenated solvents with greener alternatives, or even performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts for specific synthetic steps, such as the reduction of a corresponding benzoic acid to the aldehyde, offers a highly selective and environmentally friendly approach. scielo.org.mx Plant-based biocatalysts from waste materials are also being explored for the reduction of benzaldehydes. scielo.org.mx

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

The development of sustainable synthesis routes for this compound is not only crucial for environmental protection but also for the economic viability of its large-scale production. aromsyn.com

常见问题

Q. How are microfluidic or flow chemistry techniques applied to optimize the scalable synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。